(2E)-N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide
Overview
Description
(2E)-N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a carbon-carbon double bond This particular compound features a butan-2-yl group attached to a phenyl ring, which is further connected to a nitrophenyl group through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide can be achieved through a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 4-(butan-2-yl)aniline with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This reaction forms the amide bond, yielding N-[4-(butan-2-yl)phenyl]-3-nitrobenzamide.
Formation of the Enamide: The next step involves the condensation of the amide with an appropriate aldehyde or ketone under basic conditions to form the enamide. This step typically requires a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Reduction: The double bond in the enamide can be reduced to form the corresponding amide. This reaction can be carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: The phenyl rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration can introduce additional nitro groups, while halogenation can introduce halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst, sodium dithionite.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Reduction of Nitro Group: Formation of the corresponding amine.
Reduction of Double Bond: Formation of the corresponding amide.
Substitution Reactions: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: The compound’s potential biological activity, particularly due to the presence of the nitro group, makes it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: If found to be biologically active, the compound could be developed into a therapeutic agent. Its structure allows for modifications to improve its pharmacokinetic and pharmacodynamic properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, compounds with nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components. The molecular targets could include enzymes, receptors, or nucleic acids, leading to various biological effects such as inhibition of enzyme activity, modulation of receptor function, or induction of DNA damage.
Comparison with Similar Compounds
N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide: A similar compound without the (2E) configuration.
N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamine: A similar compound with an amine group instead of an amide group.
N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enol: A similar compound with an alcohol group instead of an amide group.
Uniqueness: The (2E) configuration of the double bond in (2E)-N-[4-(butan-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide imparts unique chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its similar counterparts.
Properties
IUPAC Name |
(E)-N-(4-butan-2-ylphenyl)-3-(3-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-14(2)16-8-10-17(11-9-16)20-19(22)12-7-15-5-4-6-18(13-15)21(23)24/h4-14H,3H2,1-2H3,(H,20,22)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYQOVYKDKPGLST-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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